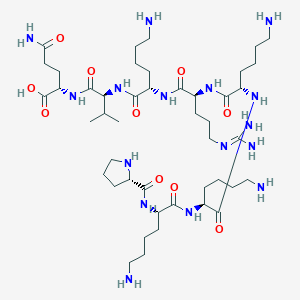![molecular formula C24H27N3O4 B12521348 O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine CAS No. 675585-66-7](/img/structure/B12521348.png)
O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety linked to an oxazole ring, which is further connected to an L-serine residue. The intricate structure of this compound allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine typically involves multiple steps, starting with the preparation of the carbazole and oxazole intermediates. The carbazole derivative is synthesized through a series of reactions, including nitration, reduction, and alkylation. The oxazole ring is formed via cyclization reactions involving appropriate precursors. The final step involves coupling the carbazole and oxazole intermediates with L-serine under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole or oxazole rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction can produce reduced oxazole compounds. Substitution reactions can result in a variety of functionalized derivatives with different properties.
Aplicaciones Científicas De Investigación
O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes. It can be used as a probe to investigate protein-ligand interactions and enzyme activities.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, affecting gene expression and cellular functions. The oxazole ring may interact with enzymes and receptors, modulating their activities. The L-serine residue can participate in biochemical pathways, influencing metabolic processes. Overall, the compound’s effects are mediated through a combination of these interactions, leading to diverse biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine include:
Carbazole derivatives: Compounds containing the carbazole moiety, such as 9-ethylcarbazole and 3,6-dibromocarbazole.
Oxazole derivatives: Compounds with the oxazole ring, such as 2,5-dimethyl-1,3,4-oxadiazole and 4,5-diphenyl-2-oxazole.
Amino acid conjugates: Compounds where amino acids are linked to other functional groups, such as N-(tert-butoxycarbonyl)-L-serine and L-serine methyl ester.
Uniqueness
This compound is unique due to its combination of the carbazole, oxazole, and L-serine moieties in a single molecule. This unique structure allows it to exhibit a wide range of chemical and biological activities that are not observed in simpler compounds. The presence of multiple functional groups enables diverse interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
675585-66-7 |
|---|---|
Fórmula molecular |
C24H27N3O4 |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[[3-(5-carbazol-9-ylpentyl)-1,2-oxazol-5-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C24H27N3O4/c25-21(24(28)29)16-30-15-18-14-17(26-31-18)8-2-1-7-13-27-22-11-5-3-9-19(22)20-10-4-6-12-23(20)27/h3-6,9-12,14,21H,1-2,7-8,13,15-16,25H2,(H,28,29)/t21-/m0/s1 |
Clave InChI |
DELDQPNTVRXBQU-NRFANRHFSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCC4=NOC(=C4)COC[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCC4=NOC(=C4)COCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


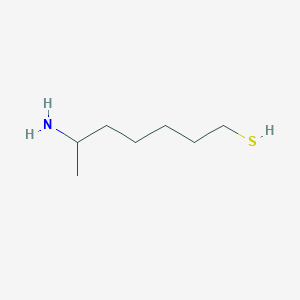

![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)


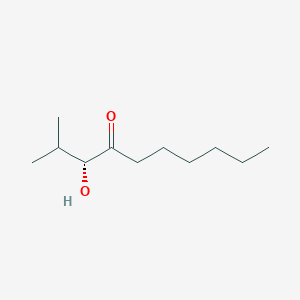

![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)
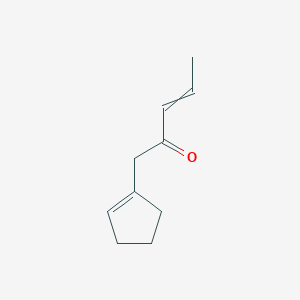
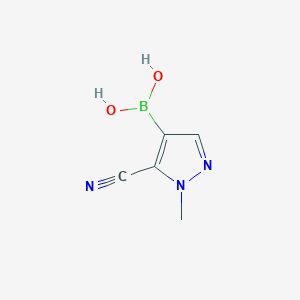
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
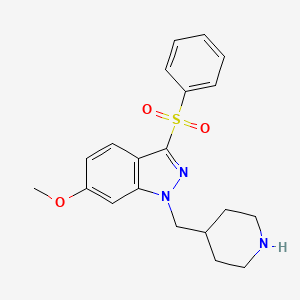
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
